molecular formula C12H15N3O2 B4417232 N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide

Cat. No.: B4417232
M. Wt: 233.27 g/mol
InChI Key: PJVYEPKTCPHMAN-UHFFFAOYSA-N
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Description

N-[1-(1H-Benzimidazol-2-yl)ethyl]-2-methoxyacetamide is a benzimidazole derivative characterized by a benzimidazole core linked to an ethyl group substituted with a 2-methoxyacetamide moiety. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties . The methoxyacetamide group introduces electron-donating and steric effects, which can modulate solubility, bioavailability, and target interactions. This compound’s structural uniqueness lies in the combination of a planar benzimidazole ring with a flexible methoxyethylacetamide side chain, enabling versatile binding to biological targets while maintaining metabolic stability .

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8(13-11(16)7-17-2)12-14-9-5-3-4-6-10(9)15-12/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVYEPKTCPHMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Applications

The biological applications of N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide are extensive:

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

2. Antiparasitic Effects
The compound has been investigated for its antiparasitic activities. It has shown promise in inhibiting the growth of parasites, which could lead to new treatments for parasitic infections .

3. Anticancer Properties
this compound has been explored for its anticancer potential. Its mechanism involves disrupting tubulin polymerization, which is crucial for cancer cell division. Preliminary studies suggest it may inhibit the proliferation of certain cancer cell lines, including breast cancer cells .

4. Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its ability to modulate inflammatory pathways is currently under investigation .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

StudyFocusFindings
Antiparasitic ActivityDemonstrated significant inhibition of Trichinella spiralis larvae in vitro.
Anticancer ActivityShowed moderate antiproliferative effects against MCF-7 breast cancer cells through tubulin disruption.
Antimicrobial PropertiesEffective against multiple bacterial strains, indicating potential as a new antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit varied pharmacological profiles depending on substituent patterns. Below is a detailed comparison of N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide with structurally related compounds:

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Biological Activity
This compound Methoxyacetamide ~263.29 Balanced electronic effects; moderate lipophilicity Antimicrobial, anticancer
N-[1-(1H-Benzimidazol-2-yl)ethyl]-2-chloroacetamide Chloroacetamide ~267.73 Electron-withdrawing Cl group enhances reactivity Antiparasitic, antifungal
N-{[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide 2-Fluorobenzyl + methoxyacetamide ~363.39 Fluorine improves metabolic stability; enhanced lipophilicity Anticancer, antiviral
Albendazole Carbamate + propylthio group ~265.34 Broad-spectrum antiparasitic; thiourea-like substituent Anthelmintic
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide Dimethylaminoethyl + aminophenyl ~293.36 Basic dimethylamino group enhances solubility in acidic environments Anticancer, antiviral

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility: Methoxy groups generally enhance water solubility compared to halogenated analogs (e.g., chloroacetamide), but less so than dimethylaminoethyl groups .
  • Target Selectivity : The ethyl-methoxyacetamide chain in the target compound may offer a balance between rigidity and flexibility, enabling selective binding to kinases or DNA repair enzymes, as seen in other benzimidazoles .

Biological Activity

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide is a benzimidazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. Compounds in this class are known for their potential therapeutic applications, including antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory effects. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and research findings.

This compound has the following chemical characteristics:

PropertyValue
CAS No. 850923-40-9
Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
IUPAC Name This compound
InChI Key SHQRNKZYJPSSKL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can disrupt essential biological pathways in microorganisms or cancer cells, leading to growth inhibition or cell death .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In studies evaluating its efficacy:

  • The compound demonstrated an LC50 (lethal concentration for 50% of cells) in the nanomolar range across multiple human cancer cell lines.
  • It was particularly effective against neuroblastoma and glioblastoma cells, with reported LC50 values significantly lower than those of existing chemotherapeutic agents .

Antimicrobial and Antiparasitic Properties

Benzimidazole derivatives, including this compound, have been investigated for their antimicrobial and antiparasitic properties:

  • In vitro studies have shown that it exhibits activity against a range of bacterial strains and parasites, potentially making it a candidate for treating infections resistant to conventional therapies .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

  • It may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses, suggesting a role in managing conditions characterized by excessive inflammation.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Cancer Cell Lines : A study conducted on U87 glioblastoma cells showed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase. Morphological changes indicative of apoptosis were observed, reinforcing its potential as an anticancer agent .
  • Antimicrobial Testing : In another study, the compound was tested against various bacterial strains, showing inhibition zones comparable to standard antibiotics. This suggests its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the common synthetic routes for N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with benzimidazole derivatives. For example:

  • Step 1: Condensation of 2-ethylbenzimidazole with chloroacetamide derivatives under basic conditions (e.g., NaOH/EtOH).
  • Step 2: Methoxy group introduction via nucleophilic substitution or coupling agents like carbodiimides .
    Optimization:
  • Temperature control: Reflux in chloroform (6 hours, ~60°C) improves yield while minimizing side reactions .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates .
  • By-product reduction: Column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. Which spectroscopic techniques are employed for structural elucidation, and how are data interpreted?

Methodological Answer:

  • X-ray crystallography: Resolves 3D structure and hydrogen-bonding networks. For example, SHELX software refines diffraction data to determine bond angles and dihedral angles (e.g., N–C–C–C = −100.3°) .
  • NMR spectroscopy: 1^1H NMR (500 MHz, DMSO-d6) identifies methoxy protons (δ ~3.76 ppm) and benzimidazole aromatic protons (δ 7.01–7.73 ppm) .
  • IR spectroscopy: Peaks at 1668 cm1^{-1} (amide C=O) and 1267 cm1^{-1} (C–O–CH3_3) confirm functional groups .

Q. What are the key challenges in purifying this compound, and what chromatographic methods are effective?

Methodological Answer:

  • Challenges:
    • Low solubility in non-polar solvents due to the polar acetamide group.
    • Co-elution of by-products with similar polarity.
  • Solutions:
    • Flash chromatography: Use gradient elution (hexane → ethyl acetate) to separate impurities .
    • Recrystallization: Ethanol/water (80:20) yields high-purity crystals suitable for X-ray studies .

Advanced Research Questions

Q. How can computational models predict hydrogen bonding patterns and crystal packing of this compound?

Methodological Answer:

  • Software tools: SHELXL refines crystallographic data to map intermolecular interactions (e.g., N–H⋯N hydrogen bonds, S⋯S contacts) .
  • Graph set analysis: Classifies hydrogen-bonding motifs (e.g., R22(8)R_2^2(8) dimers) to predict crystal stability .
  • Molecular dynamics simulations: Assess packing efficiency by modeling van der Waals interactions and π-stacking of the benzimidazole ring .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data?

Methodological Answer:

  • Cross-validation: Compare DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental values to identify discrepancies .
  • Error sources:
    • Solvent effects: DMSO-d6 upshifts protons by 0.5–1.0 ppm; apply corrections in computational models.
    • Crystal field effects: X-ray data may differ from solution-phase NMR due to solid-state packing .

Q. What in vitro assays are suitable for evaluating biological activity, considering structural analogs?

Methodological Answer:

  • Antimicrobial assays: Broth microdilution (MIC) against S. aureus and E. coli, using benzimidazole derivatives as positive controls (e.g., albendazole) .
  • Anticancer screening: MTT assay on HeLa cells, comparing IC50_{50} values with analogs like 2-substituted benzothiazoles .
  • Enzyme inhibition: Fluorescence-based assays targeting tyrosine kinases or topoisomerases, correlating activity with methoxy group orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide
Reactant of Route 2
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N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide

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